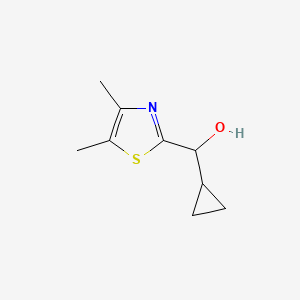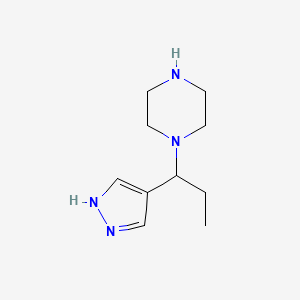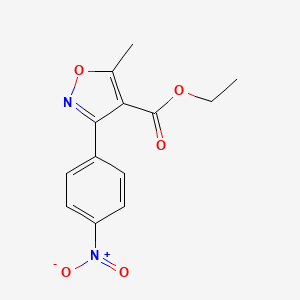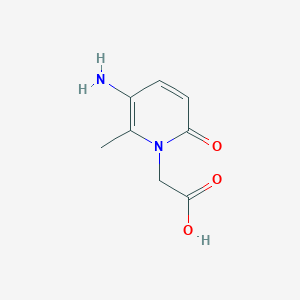![molecular formula C12H25NO B13086230 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13086230.png)
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is an organic compound with the molecular formula C12H25NO This compound features a cyclohexyl ring substituted with an isopropyl group and an amino group, which is further connected to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanone, which undergoes alkylation with isopropyl bromide in the presence of a base like potassium carbonate to form 4-(propan-2-yl)cyclohexanone.
Amination: The ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon to yield 4-(propan-2-yl)cyclohexylamine.
Chain Extension: The final step involves the reaction of 4-(propan-2-yl)cyclohexylamine with 3-chloropropanol under basic conditions to form 3-{[4-(propan-2-yl)cyclohexyl]amino}propan-1-ol.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 3-{[4-(propan-2-yl)cyclohexyl]amino}propan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form the corresponding alkyl halide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or catalytic hydrogenation.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products
Oxidation: 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-one.
Reduction: Secondary or tertiary amines.
Substitution: 3-{[4-(Propan-2-yl)cyclohexyl]amino}propyl halides.
科学研究应用
Chemistry
In chemistry, 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclohexylamine derivatives on biological systems. It may serve as a model compound for understanding the interaction of similar molecules with biological targets.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may be exploited in the design of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
作用机制
The mechanism by which 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylamine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(Propan-2-yl)cyclohexylamine: Lacks the propanol chain, making it less versatile in certain applications.
3-(Cyclohexylamino)propan-1-ol: Similar structure but without the isopropyl group, which may affect its chemical properties and reactivity.
N-(Cyclohexylmethyl)propan-1-amine: Different substitution pattern, leading to variations in physical and chemical properties.
Uniqueness
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is unique due to the combination of the cyclohexyl ring, isopropyl group, and propanol chain. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C12H25NO |
|---|---|
分子量 |
199.33 g/mol |
IUPAC 名称 |
3-[(4-propan-2-ylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14/h10-14H,3-9H2,1-2H3 |
InChI 键 |
HVJVYWIQUHNGAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(CC1)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


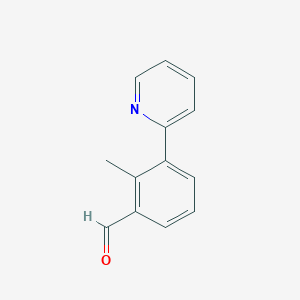

![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
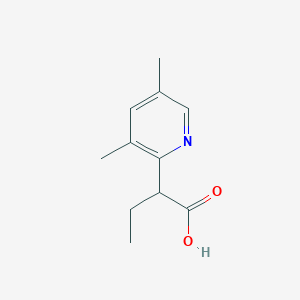
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)

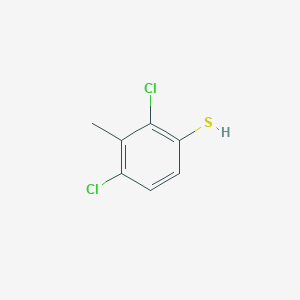
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
